Triethyl citrate

Descripción general

Descripción

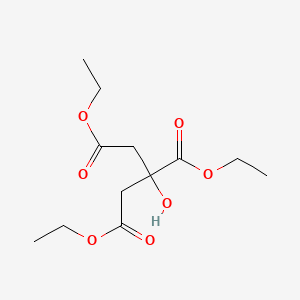

Triethyl citrate (TEC), a triester of citric acid and ethanol, is a colorless, odorless liquid with the chemical formula C₁₂H₂₀O₇. It is widely used as a plasticizer, solvent, and food additive due to its low toxicity, biodegradability, and compatibility with polymers such as polylactide (PLA), polyhydroxybutyrate (PHB), and cellulose derivatives . TEC enhances flexibility, reduces brittleness, and improves processing efficiency in biodegradable polymers. In pharmaceuticals, it serves as a non-migratory plasticizer for coatings and controlled-release formulations . Its safety profile is well-documented, with applications extending to personal care products and food packaging .

Mecanismo De Acción

Target of Action

Triethyl citrate is an ester of citric acid . It is primarily used as a food additive, emulsifier, and solvent (E number E1505) to stabilize foams, especially as a whipping aid for egg white . It is also used in pharmaceutical coatings and plastics .

Mode of Action

This compound functions essentially like lecithin used in food products . It has been used as a pseudo-emulsifier in e-cigarette juices . It is also used as a plasticizer for polyvinyl chloride (PVC) and similar plastics .

Pharmacokinetics

A study on acetyl this compound (atec), a related compound, showed that the volume of distribution and mean residence time of atec were higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue . The resulting data indicated that ATEC was extensively metabolized and excreted mainly as metabolites rather than as the parent form .

Result of Action

It is known to be used in various applications due to its properties as an emulsifier and plasticizer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is used only outdoors or in a well-ventilated area to avoid breathing fume, gas, mist, spray, vapors . It is also recommended to always wash hands after handling the product .

Análisis Bioquímico

Biochemical Properties

Triethyl citrate is expected to interact with various enzymes, proteins, and other biomolecules in the body. Specific interactions have not been reported in the literature. It is expected that the compound would rapidly metabolize in the body and liberate the citrate ion, which would be handled through the usual biochemical pathways .

Cellular Effects

It is known to be used in the food industry to stabilize foams, especially as a whipping aid for egg white . This suggests that it may have some influence on protein structures and functions.

Molecular Mechanism

It is expected to be extensively metabolized by esterases and cytochrome P450 enzymes and break down in the beta-oxidation or citric acid cycle .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be well-tolerated. Young rats were fed this compound at an initial rate of 1, 2, and 4 g/kg bw for eight weeks, and no toxic effects were observed .

Metabolic Pathways

This compound is expected to be extensively metabolized in the body, liberating the citrate ion which would be handled through the usual biochemical pathways .

Transport and Distribution

It is expected to be distributed throughout the body, mostly in the circulatory system .

Actividad Biológica

Triethyl citrate (TEC), an ester of citric acid, is a colorless, odorless liquid commonly used as a plasticizer in the food and pharmaceutical industries. Its biological activity has been studied across various domains, including toxicity, pharmacokinetics, and therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is synthesized through the esterification of citric acid with ethanol. It is known for its biocompatibility and low toxicity, making it suitable for various applications in pharmaceuticals and food products. In vivo studies suggest that TEC is hydrolyzed to its component parts—citrate and ethanol—after administration, which may contribute to its biological effects .

Short-term Studies

- Mice : In a study involving intraperitoneal administration of 350 mg/kg body weight (bw) for 14 days, mice exhibited a slightly lower growth rate compared to controls, but no significant hematological changes were observed .

- Rats : Young rats were fed TEC at doses of 1, 2, and 4 g/kg bw for eight weeks with no reported toxic effects on growth or blood parameters .

- Dogs : Beagle dogs receiving daily doses of 0.05 to 0.25 ml/kg bw for six months showed no adverse effects; however, higher doses (2.5 to 3.5 ml/kg bw) resulted in liver pathology in some cases .

Long-term Studies

A two-year feeding study in rats demonstrated that while weight gain and food intake were reduced at higher dietary concentrations (0.33%, 1.0%, and 3.0%), no significant adverse effects were noted on hematologic or histopathologic parameters .

Pharmacokinetics

The pharmacokinetics of this compound have been explored primarily through studies involving its metabolite, acetyl this compound (ATEC). Research indicates that ATEC undergoes extensive first-pass metabolism when administered orally, with a higher volume of distribution compared to intravenous administration . The metabolites are predominantly excreted rather than the parent compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties in various studies. For instance, citrate-based biodegradable polymers derived from citric acid have shown significant reductions in bacterial proliferation, with some formulations achieving up to 80% suppression of microbial growth due to their chemical composition . This property is attributed to citric acid's ability to penetrate cell membranes and lower intracellular pH.

Study on Anticoagulant Properties

In a comparative study examining various anticoagulants including this compound, results indicated that ACD (acid-citrate-dextrose) outperformed others in maintaining platelet integrity during PRP (platelet-rich plasma) production. This suggests potential applications for TEC in medical settings where anticoagulation is required .

Neurological Effects

Research involving Wistar rats showed that intraperitoneal administration of TEC at high doses (400 mg/kg bw) produced temporary loss of righting reflexes, reversible within 15 minutes . This finding indicates a potential neurological impact that warrants further investigation.

Summary Table of Key Findings

| Study Type | Subject | Dose | Key Findings |

|---|---|---|---|

| Short-term | Mice | 350 mg/kg bw | Slightly reduced growth rate; no hematological changes |

| Short-term | Rats | 1-4 g/kg bw | No toxic effects observed |

| Long-term | Rats | Up to 2 g/kg bw | Reduced weight gain; no adverse health effects |

| Long-term | Dogs | Up to 0.25 ml/kg bw | No adverse effects; liver pathology at higher doses |

| Pharmacokinetics | Rats | Oral vs IV administration | Extensive metabolism; higher distribution post-oral |

| Antimicrobial | Various polymers | N/A | Up to 80% reduction in bacterial growth |

Aplicaciones Científicas De Investigación

Triethyl citrate is a versatile compound with a wide array of applications across various industries, including food processing, pharmaceuticals, cosmetics, and plastics . It is valued for its properties as a plasticizer, flavoring agent, solvent, and antioxidant .

Properties of this compound

This compound is an oily liquid that is nearly colorless and odorless . It has a boiling point of 294°C and a melting point of -55°C . It exhibits moderate solubility in water and a vapor pressure of 0.3 Pa at 25°C . The flash point of this compound is 151°C .

As a Plasticizer

This compound is an environmentally friendly and non-toxic plasticizer used in various fields . It serves as a substitute for phthalates, which are persistent plasticizers . this compound is used in medical devices, toys, printing ink coatings, cosmetics, perfumes, and lacquers . It is also utilized in biodegradable plastics .

In Food and Cosmetics

This compound is generally recognized as safe by the FDA as a food and cosmetic additive . It can be used as a whipping agent for egg whites and other foams . Additionally, it functions as a flavoring agent, solvent, and in food coatings . Furthermore, this compound is a fragrance carrier and an active ingredient in deodorant products . The acceptable daily intake in humans is estimated to be 0-20 mg/kg .

Pharmaceutical Applications

This compound is used in enteric coatings for pharmaceutical products . Acetyl this compound (ATEC), a related compound, is a water-soluble plasticizer used in pharmaceutical plasticized polymers .

In Acne Treatment

This compound is used in some acne treatments . A study evaluated the efficacy and tolerability of a peel containing 30% salicylic acid, this compound, and ethyl linoleate, combined with a home therapy of topical agents in patients with moderate acne of the face . The results showed that this therapy was effective and well-tolerated, with the average Global Acne Grading System (GAGS) score falling by 49% between the initial assessment and the end of the study .

Safety and Toxicokinetics

Q & A

Basic Research Questions

Q. How can researchers assess the purity and identity of triethyl citrate in pharmaceutical formulations?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID). Prepare a solution of this compound in toluene (30 mg/mL) and inject 1 µL into a GC system equipped with a G42-phase column (0.32 mm × 30 m). Set the temperature program: 80°C (0.5 min) → 220°C (10 min) at 20°C/min. Confirm identity via retention time and compare with reference standards. Calculate purity using peak area ratios, ensuring relative standard deviation (RSD) ≤2.0% . For structural confirmation, employ Fourier-transform infrared spectroscopy (FTIR-ATR) to detect characteristic ester (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3500 cm⁻¹) groups .

Q. What experimental methods are used to evaluate this compound’s plasticizing efficiency in biodegradable polymers?

- Methodology :

- Mechanical Testing : Measure tensile strength and elongation-at-break using ASTM D638. For example, this compound (10–30 wt.%) in poly(lactic acid) (PLA) increases elongation from <10% (pure PLA) to >200% .

- Thermal Analysis : Differential scanning calorimetry (DSC) quantifies glass transition temperature (Tg) reduction. A 20% this compound load in PLA reduces Tg from ~60°C to ~30°C .

- Morphology : Use scanning electron microscopy (SEM) to observe surface homogeneity. This compound minimizes phase separation compared to dibutyl phthalate .

Q. How can this compound be quantified in complex matrices (e.g., polymer blends or biological systems)?

- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or GC-FID. For HPLC, use a C18 column and mobile phase (e.g., acetonitrile:water, 70:30 v/v). Validate recovery rates (≥95%) via spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported plasticizing efficiency of this compound across studies?

- Methodology : Conduct systematic meta-analysis of variables:

- Polymer Matrix : Compare this compound’s effect in PLA vs. polyvinyl alcohol (PVA). PLA shows Tg reduction of ~30°C at 20% loading, while PVA requires higher concentrations for equivalent effects .

- Processing Conditions : Hot-melt extrusion (180–200°C) may degrade this compound, reducing efficacy. Use thermogravimetric analysis (TGA) to assess thermal stability .

- Statistical Modeling : Apply design of experiments (DoE) to isolate factors (e.g., concentration, temperature) using response surface methodology .

Q. What mechanisms govern this compound’s interaction with biodegradable polymers at the molecular level?

- Methodology :

- Spectroscopy : FTIR-ATR identifies hydrogen bonding between this compound’s hydroxyl groups and polymer carbonyls. Peak shifts (e.g., C=O stretching from 1740 → 1725 cm⁻¹) indicate interactions .

- Thermodynamic Analysis : Modulated DSC (MDSC) measures free volume changes, correlating with plasticizer mobility. A 25% this compound load in PLA increases free volume by ~15% .

- Molecular Dynamics (MD) Simulations : Model polymer-plasticizer systems to predict compatibility and phase behavior .

Q. How can this compound be optimized for controlled drug release in polymer-based delivery systems?

- Methodology :

- Formulation Design : Incorporate this compound (10–20 wt.%) into PLGA implants. Monitor drug release kinetics (e.g., burst release ≤20% in 24 hrs) using USP dissolution apparatus .

- Mechanical Stability : Assess compression resistance via tablet hardness testers. This compound improves % elongation (Table I) and reduces tablet friability (<0.8%) .

Table I : Mechanical Properties of PLA Films with this compound

| This compound (wt.%) | Tensile Strength (MPa) | Elongation-at-Break (%) |

|---|---|---|

| 0 | 60 ± 2 | 5 ± 1 |

| 10 | 45 ± 3 | 120 ± 15 |

| 20 | 30 ± 2 | 220 ± 20 |

| Data adapted from studies on PLA modifications . |

Q. What experimental strategies mitigate phase separation in this compound-plasticized polymers during thermal processing?

- Methodology :

- Temperature Control : Process polymers below this compound’s degradation temperature (≤200°C). Use TGA to determine safe processing windows .

- Compatibilizers : Add graft copolymers (e.g., PLA-g-MAH) to enhance interfacial adhesion. Characterize phase morphology via atomic force microscopy (AFM) .

Q. Key Considerations for Experimental Design

Comparación Con Compuestos Similares

Triethyl citrate is often compared to other citrate esters and conventional plasticizers. Below is a detailed analysis:

Citrate Esters

- Plasticizing Efficiency : In PHB systems, ATBC and TBC show superior compatibility and thermal stability compared to TEC, but TEC reduces the glass transition temperature (Tg) of PLA more effectively .

- Antiplasticization : TEC uniquely acts as an antiplasticizer in isosorbide-based polycarbonates (ISB-PC), increasing modulus and reducing water absorption .

Non-Citrate Plasticizers

- Limonene : A terpene used in vaping liquids. Limonene is significantly more cytotoxic than TEC (LC₅₀ = 0.016% v/v vs. TEC’s 0.53% v/v in BEAS-2B cells). Binary mixtures of TEC and limonene exhibit antagonistic interactions, reducing overall toxicity .

- Glycerol-based additives : Glycerol triacetate (GTA) improves thermal stability in PHB but lacks TEC’s mechanical enhancement capabilities .

Performance in Polymer Systems

| Polymer | TEC Effect | Competitor (e.g., ATBC) Effect |

|---|---|---|

| Polylactide (PLA) | Reduces Tg by 15–20°C, improves elongation at break | Less effective in Tg reduction; used for barrier properties |

| PHB | Limited compatibility; optimal at ≤20% concentration | ATBC improves tensile strength and processability at similar concentrations |

| Cellulose acetate | Enhances film flexibility and refractive index tuning | Glycerol offers lower cost but higher water sensitivity |

Key Research Findings

Cytotoxicity : Unvaped TEC induces dose-dependent cell death in lung cells, but its toxicity is lower than limonene and vaping additives like vitamin E acetate .

Antiplasticization : In ISB-PC, 5–10 wt% TEC increases modulus by 20% and reduces zero-shear viscosity by 50%, defying the Berry–Fox model predictions .

Market Trends: BASF SE and Lanxess AG dominate TEC production, driven by demand for biodegradable polymers and non-toxic pharmaceutical excipients .

Propiedades

IUPAC Name |

triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTYTYQINUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7, Array | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040701 | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294 °C, 127.00 °C. @ 1.00 mm Hg | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °C (311 °F) - closed cup, 151 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139 | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid, Colorless, mobile liquid | |

CAS No. |

77-93-0 | |

| Record name | Triethyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z96QXD6UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-55 °C, < 25 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.